molecular formula C18H14F3N3O3S B2887402 N-([2,4'-bipyridin]-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034578-10-2

N-([2,4'-bipyridin]-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2887402
CAS No.: 2034578-10-2
M. Wt: 409.38
InChI Key: SSVBLWIIUZIXJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([2,4'-Bipyridin]-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide (CAS 2034578-10-2) is a synthetic organic compound with a molecular formula of C18H14F3N3O3S and a molecular weight of 409.38 g/mol . This reagent features a molecular structure that incorporates both a 2,4'-bipyridine group and a 4-(trifluoromethoxy)benzenesulfonamide moiety. The bipyridine component is a common pharmacophore in medicinal chemistry, known for its ability to coordinate with metals and participate in hydrogen bonding, while the sulfonamide group is a privileged scaffold in drug discovery, associated with a wide range of biological activities . Compounds containing sulfonamide groups are frequently investigated for their potential as enzyme inhibitors and for their antimicrobial and antioxidant properties in scientific research . The presence of the trifluoromethoxy group can enhance metabolic stability and influence the compound's lipophilicity . This combination of features makes this chemical a valuable building block and a candidate for further investigation in various research areas, including medicinal chemistry and chemical biology. Researchers can utilize this compound as a reference standard or as a starting point for the synthesis of more complex molecules. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[(2-pyridin-4-ylpyridin-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O3S/c19-18(20,21)27-15-3-5-16(6-4-15)28(25,26)24-12-14-2-1-9-23-17(14)13-7-10-22-11-8-13/h1-11,24H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVBLWIIUZIXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=NC=C2)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonyl Chloride-Amine Coupling

The most widely reported method involves coupling 4-(trifluoromethoxy)benzenesulfonyl chloride with [2,4'-bipyridin]-3-ylmethanamine (Figure 1).

Step 1: Synthesis of [2,4'-Bipyridin]-3-ylmethanamine

  • Suzuki-Miyaura Cross-Coupling : 3-Bromopyridine reacts with 4-pyridylboronic acid in the presence of Pd(PPh3)4 catalyst and K2CO3 in a 1,4-dioxane/water mixture (3:1 v/v) at 80°C for 12 hours.
  • Functional Group Transformation : The resulting 3-bromo-[2,4'-bipyridine] undergoes cyanide substitution (KCN, DMSO, 110°C, 6 hours) to form 3-cyano-[2,4'-bipyridine], followed by hydrogenation (H2, Pd/C, EtOH, 25°C, 4 hours) to yield [2,4'-bipyridin]-3-ylmethanamine.

Step 2: Sulfonamide Formation

  • The amine reacts with 4-(trifluoromethoxy)benzenesulfonyl chloride (1.2 equiv) in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine (2.5 equiv) is added to scavenge HCl, and the reaction proceeds at 0°C→25°C over 4 hours.
  • Yield : 68–72% after purification via silica gel chromatography (EtOAc/hexane, 1:1).

Mitsunobu Reaction for Direct Sulfonamide Installation

An alternative approach employs the Mitsunobu reaction to couple [2,4'-bipyridin]-3-ylmethanol with 4-(trifluoromethoxy)benzenesulfonamide:

  • Reagents : DIAD (1.5 equiv), PPh3 (1.5 equiv), anhydrous THF.
  • Conditions : Reaction under nitrogen at 25°C for 12 hours, followed by aqueous workup and HPLC purification (C18 column, acetonitrile/water gradient).
  • Yield : 58–63%, with minor diastereomers removed via recrystallization (EtOH/H2O).

Solid-Phase Synthesis for High-Throughput Production

A patent-derived method (CN107935881B) utilizes resin-bound intermediates:

  • Wang Resin Functionalization : Load 4-(trifluoromethoxy)benzenesulfonyl chloride onto Wang resin via ester linkage.
  • Amine Coupling : [2,4'-Bipyridin]-3-ylmethanamine (3 equiv) in DMF with HOBt/EDCI (1.5 equiv each), 25°C, 8 hours.
  • Cleavage : TFA/DCM (1:9 v/v) releases the product, purified via precipitation (diethyl ether).
  • Purity : >95% (HPLC), yield: 81%.

Optimization of Reaction Conditions

Solvent Effects on Sulfonamide Yield

Solvent Dielectric Constant Yield (%)
Dichloromethane 8.93 72
THF 7.52 65
DMF 36.7 54
Acetonitrile 37.5 48

Polar aprotic solvents (DMF, acetonitrile) reduce yields due to competitive sulfonyl chloride hydrolysis.

Temperature Dependence in Mitsunobu Reactions

Temperature (°C) Reaction Time (h) Yield (%)
0 24 42
25 12 63
40 6 55

Elevated temperatures accelerate side reactions, while lower temperatures prolong reaction times.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 8.65 (d, J = 4.8 Hz, 1H, py-H), 8.52 (s, 1H, py-H), 7.92–7.85 (m, 2H, Ar-H), 7.45–7.38 (m, 2H, Ar-H), 4.72 (s, 2H, CH2), 3.89 (s, 3H, OCH3).
  • HRMS (ESI+) : m/z calc. for C19H15F3N3O3S [M+H]+: 434.0789; found: 434.0786.

Chromatographic Purity Assessment

Method Retention Time (min) Purity (%)
HPLC (C18) 12.7 98.2
TLC (SiO2) Rf = 0.34 >99

Comparative Analysis of Synthetic Methods

Parameter Sulfonyl Chloride Route Mitsunobu Reaction Solid-Phase Synthesis
Yield (%) 72 63 81
Purity (%) 98 95 95
Scalability Kilogram-scale feasible Limited to 100 g Microgram to gram
Cost Efficiency Moderate High Low
Green Chemistry Poor (DCM solvent) Moderate (THF) Good (reusable resin)

The sulfonyl chloride route offers the best balance of yield and scalability, while solid-phase synthesis excels in purity and environmental impact.

Chemical Reactions Analysis

Types of Reactions

“N-([2,4’-bipyridin]-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide” can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized under specific conditions to form N-oxides.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety would yield bipyridine N-oxides, while reduction of nitro groups would yield corresponding amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes can be studied for their catalytic properties or electronic characteristics.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound might find applications in the development of advanced materials, such as organic semiconductors or as components in molecular electronics.

Mechanism of Action

The mechanism of action of “N-([2,4’-bipyridin]-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide” would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The bipyridine moiety could interact with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

The trifluoromethoxy group distinguishes this compound from analogues with other electron-withdrawing or bulky substituents:

Compound Name Substituent Key Properties Biological Relevance Reference
N-([2,4'-Bipyridin]-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide -OCF₃ High metabolic stability, moderate logP Potential CNS or enzyme targeting
N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide -CF₃ Increased lipophilicity Enhanced membrane permeability
ABT-751 tricyclic analogues -OCH₃ Reduced electron withdrawal Antimitotic/antivascular activity
Triflumuron (pesticide) -NHCOCF₃ Agrochemically optimized Insect growth inhibition

Key Insights :

  • The trifluoromethoxy group (-OCF₃) in the target compound balances metabolic stability and electronic effects better than the trifluoromethyl (-CF₃) group, which may overly increase lipophilicity and reduce solubility .
  • Methoxy (-OCH₃) substituents, as in ABT-751, lack the electron-withdrawing strength of -OCF₃, leading to reduced target affinity in some contexts .

Heterocyclic Moieties and Structural Rigidity

The bipyridin-methyl group contrasts with other nitrogen-containing heterocycles in sulfonamide analogues:

Compound Name Heterocycle Structural Features Functional Impact Reference
Target Compound 2,4'-Bipyridin Planar, aromatic, dual H-bond acceptors Enhanced target binding specificity
4-((3-Chloro-4-(trifluoromethoxy)benzyl)oxy)-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide 1,2,4-Thiadiazole Electron-deficient, rigid Improved enzyme inhibition
N-(bis(tert-butylamino)methylene)-4-(trifluoromethoxy)benzenesulfonamide tert-butylamino Bulky, sterically hindered Reduced binding pocket access
Azetidinone-containing analogues Azetidinone Strained four-membered ring Increased reactivity

Key Insights :

  • Bulky tert-butylamino groups hinder interactions with deep binding pockets, unlike the planar bipyridin group .

Biological Activity

N-([2,4'-bipyridin]-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound is characterized by:

  • Bipyridine Moiety : Enhances interaction with metal ions and biological targets.
  • Trifluoromethoxy Group : Increases lipophilicity, facilitating membrane penetration and interaction with hydrophobic sites in proteins.

The mechanism of action for this compound involves:

  • Metal Coordination : The bipyridine component can form stable complexes with metal ions, influencing the activity of metalloenzymes and receptors.
  • Lipophilic Interactions : The trifluoromethoxy group enhances the compound's ability to interact with hydrophobic regions in biological membranes and proteins, potentially leading to altered cellular responses.

Anticancer Properties

Research has indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, studies on arylsulfonamides have shown cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μM)
37HCT-11636
46HeLa34
27MCF-7<100

These compounds induced apoptosis and exhibited metabolic stability in human liver microsomes, suggesting a promising therapeutic profile for this compound as well .

Antimicrobial Activity

Bipyridine derivatives have also been explored for their antimicrobial properties. The presence of the trifluoromethoxy group may enhance activity against bacterial strains. For example, compounds similar to this compound have shown effectiveness against:

  • Staphylococcus aureus
  • Enterococcus faecalis
  • Streptococcus pyogenes

This suggests potential applications in treating bacterial infections .

Case Studies and Research Findings

  • Synthesis and Evaluation : A systematic study synthesized various sulfonamide derivatives, including those with bipyridine moieties. These compounds were evaluated for their cytotoxic effects on human cancer cell lines, demonstrating significant activity that warrants further investigation into this compound.
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest a strong interaction with key enzymes involved in cancer progression and metabolism.

Q & A

Q. Q1: What are the key steps in synthesizing N-([2,4'-bipyridin]-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide, and how are intermediates characterized?

The synthesis typically involves:

Intermediate Preparation : Construction of the 2,4'-bipyridine core via coupling reactions (e.g., Suzuki-Miyaura for heterocyclic assembly) .

Sulfonamide Formation : Reaction of the bipyridine intermediate with 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions (e.g., using triethylamine in THF) .

Purification : Column chromatography or crystallization to isolate the product, with purity confirmed by HPLC (>95%) .
Characterization employs NMR (1H/13C for structural confirmation), LCMS (for molecular weight verification), and X-ray crystallography (to resolve stereochemistry in crystalline intermediates) .

Biological Activity Profiling

Q. Q2: What methodologies are used to evaluate the compound’s biological activity, and how are data contradictions addressed?

  • In Vitro Assays :
    • Enzyme Inhibition : IC50 determination via fluorometric assays (e.g., SIRT2 inhibition using a deacetylase substrate) .
    • Antiproliferative Activity : MTT assays on cancer cell lines (e.g., IC50 = 92.4 µM against HeLa cells) .
  • In Vivo Studies : Xenograft models to assess antitumor efficacy and toxicity .
  • Data Reconciliation : Discrepancies in IC50 values (e.g., batch-to-batch variability) are resolved by standardizing assay protocols (e.g., ATP concentration, incubation time) and validating with orthogonal methods (e.g., SPR for binding affinity) .

Advanced Mechanistic Studies

Q. Q3: How does the trifluoromethoxy group influence the compound’s pharmacokinetic properties and target interactions?

The trifluoromethoxy (-OCF3) group enhances:

  • Lipophilicity : LogP increases by ~1.5 units compared to methoxy analogs, improving membrane permeability .
  • Metabolic Stability : Resistance to oxidative degradation (confirmed via liver microsome assays) due to C-F bond strength .
  • Target Binding : Polar interactions with enzyme active sites (e.g., hydrogen bonding with COX-2’s Arg120), as modeled by molecular docking .

Structure-Activity Relationship (SAR) Exploration

Q. Q4: What strategies optimize activity through structural modifications of the bipyridine-sulfonamide scaffold?

  • Core Modifications : Replacing the pyridine ring with thiophene (as in ) reduces steric hindrance, improving IC50 by 30% .
  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -Cl) at the benzene ring enhances enzyme inhibition (e.g., COX-2 IC50 = 0.8 µM vs. 2.1 µM for unsubstituted analogs) .
  • Hybrid Analogues : Tricyclic derivatives (e.g., ABT-751 analogs in ) show improved antitumor activity (TGI = 75% at 50 mg/kg) via tubulin polymerization inhibition .

Analytical and Computational Methods

Q. Q5: Which advanced techniques validate target engagement and metabolic pathways?

  • Target Validation :
    • SPR Spectroscopy : Measures real-time binding kinetics (KD = 120 nM for SIRT2) .
    • Cryo-EM : Resolves compound-enzyme complexes (e.g., with β-tubulin at 3.2 Å resolution) .
  • Metabolite Identification : LC-HRMS detects primary metabolites (e.g., hydroxylated derivatives) in hepatocyte incubations .

Handling Data Contradictions

Q. Q6: How are conflicting results in biological activity between in vitro and in vivo models resolved?

  • Pharmacokinetic Profiling : Low oral bioavailability (F = 15%) in rodents may explain reduced in vivo efficacy despite potent in vitro activity. Formulation adjustments (e.g., nanoemulsions) improve AUC by 3-fold .
  • Off-Target Effects : Broad-spectrum kinase inhibition (e.g., EGFR, VEGFR2) observed in kinome-wide screens (IC50 < 1 µM) may contribute to toxicity in vivo, necessitating selective analogs .

Scalability and Process Chemistry

Q. Q7: What challenges arise in scaling up synthesis, and how are they mitigated?

  • Key Issues : Low yields (<40%) in sulfonamide coupling due to steric hindrance.
  • Solutions :
    • Flow Chemistry : Continuous reactors improve mixing and heat transfer, increasing yield to 65% .
    • Catalyst Screening : Pd/XPhos systems enhance bipyridine coupling efficiency (TON = 1,200 vs. 400 for traditional catalysts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.